4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
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Overview
Description
4-{1-[2-(2,4-Dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps:
Formation of the Benzodiazole Core: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions to form the benzodiazole ring.
Attachment of the Phenoxyethyl Group: The phenoxyethyl group is introduced via an etherification reaction, where 2,4-dimethylphenol reacts with an appropriate alkylating agent.
Formation of the Pyrrolidinone Ring: The final step involves the cyclization of the intermediate compound with a fluorophenyl-substituted amine to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and benzodiazole moieties.
Reduction: Reduction reactions can target the nitro groups if present in the benzodiazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{1-[2-(2,4-Dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one
- 4-(1-(2-(2,4-Dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one
Uniqueness
The uniqueness of 4-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group, in particular, enhances its binding affinity and specificity towards certain molecular targets, distinguishing it from similar compounds.
Properties
Molecular Formula |
C27H26FN3O2 |
---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
4-[1-[2-(2,4-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C27H26FN3O2/c1-18-7-12-25(19(2)15-18)33-14-13-30-24-6-4-3-5-23(24)29-27(30)20-16-26(32)31(17-20)22-10-8-21(28)9-11-22/h3-12,15,20H,13-14,16-17H2,1-2H3 |
InChI Key |
FLSOFSAWRSKDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)C |
Origin of Product |
United States |
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